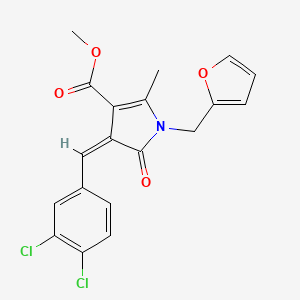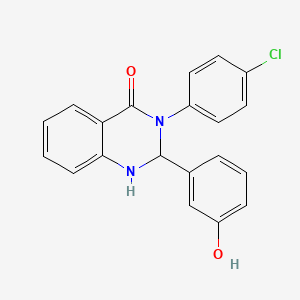![molecular formula C24H23N5O2S3 B11646053 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11646053.png)
4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of quinoline, pyrimidine, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the dithiolo group: This step involves the reaction of the quinoline derivative with a suitable dithiol reagent under controlled conditions.
Formation of the pyrimidine moiety: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the sulfonamide group: The final step involves the coupling of the pyrimidine derivative with a sulfonamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo group.
Reduction: Reduction reactions can occur at the quinoline and pyrimidine rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydroquinoline, dihydropyrimidine derivatives.
Substitution products: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It may find use in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- **4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- **4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
The unique combination of quinoline, pyrimidine, and sulfonamide groups in this compound sets it apart from other similar compounds
Propiedades
Fórmula molecular |
C24H23N5O2S3 |
|---|---|
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H23N5O2S3/c1-14-13-15(2)26-23(25-14)29-34(30,31)17-11-9-16(10-12-17)27-22-20-18-7-5-6-8-19(18)28-24(3,4)21(20)32-33-22/h5-13,28H,1-4H3,(H,25,26,29) |
Clave InChI |
JWZYWSCXHSZTLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C3C4=C(C(NC5=CC=CC=C54)(C)C)SS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11645970.png)
![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium](/img/structure/B11645976.png)
![(3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11645981.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645989.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11645993.png)
![(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646007.png)

![(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646017.png)


![2-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646046.png)
![(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646050.png)

![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11646070.png)
